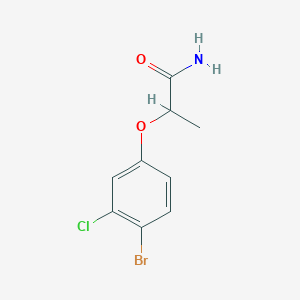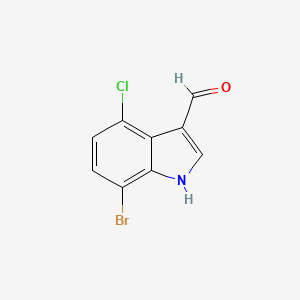![molecular formula C11H9N5S B1449519 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 13925-59-2](/img/structure/B1449519.png)
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Vue d'ensemble
Description
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a useful research compound. Its molecular formula is C11H9N5S and its molecular weight is 243.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles, qui incluent le « 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol », ont trouvé de larges applications dans la découverte de médicaments . Ils font partie des blocs de construction essentiels tels que les acides aminés et les nucléotides . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .
Synthèse organique
Les 1,2,3-triazoles sont largement utilisés en synthèse organique . Ils présentent une grande stabilité chimique, un caractère aromatique, un fort moment dipolaire et une capacité de liaison hydrogène . Ces caractéristiques font que le motif 1,2,3-triazole substitué ressemble structurellement à la liaison amide .
Chimie des polymères
Dans le domaine de la chimie des polymères, les 1,2,3-triazoles jouent un rôle important . Leur grande stabilité chimique et leur fort moment dipolaire en font des composants idéaux pour créer des polymères durables et efficaces .
Chimie supramoléculaire
Les 1,2,3-triazoles sont également utilisés en chimie supramoléculaire . Leur capacité à former des liaisons hydrogène et leur fort moment dipolaire les rendent utiles dans la création de structures moléculaires complexes .
Bioconjugaison
En bioconjugaison, les 1,2,3-triazoles sont utilisés pour créer des liaisons stables entre deux molécules . Ceci est particulièrement utile dans la création de bioconjugués utilisés en recherche biologique et en administration de médicaments .
Biologie chimique
Les 1,2,3-triazoles sont utilisés en biologie chimique pour la synthèse de nouveaux composés ayant une activité biologique potentielle . Ils sont utilisés dans le développement de nouveaux médicaments et dans l'étude des systèmes biologiques .
Imagerie fluorescente
En imagerie fluorescente, les 1,2,3-triazoles sont utilisés comme sondes fluorescentes . Ils peuvent être utilisés pour visualiser les structures et les processus biologiques, aidant à la compréhension des systèmes biologiques .
Science des matériaux
En science des matériaux, les 1,2,3-triazoles sont utilisés dans la création de nouveaux matériaux . Leur stabilité chimique et leur fort moment dipolaire en font des composants idéaux pour créer des matériaux ayant des propriétés spécifiques .
Mécanisme D'action
Target of Action
The primary target of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This disruption leads to the arrest of cell division and potentially induces apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation. The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Analyse Biochimique
Biochemical Properties
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several enzymes, including kinases and oxidoreductases, through its thiol group, which can form covalent bonds with cysteine residues in the active sites of these enzymes . Additionally, the benzyl group enhances its binding affinity to hydrophobic pockets within proteins, facilitating stronger interactions.
In biochemical assays, this compound has demonstrated inhibitory effects on enzymes such as NADPH oxidase, which plays a role in reactive oxygen species (ROS) production . By inhibiting this enzyme, the compound can modulate oxidative stress levels within cells, potentially offering therapeutic benefits in conditions characterized by excessive ROS production.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway . This involves the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 .
Furthermore, this compound has been shown to affect cell signaling pathways such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses to external stimuli . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated cell signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by covalently modifying cysteine residues in the active sites of target enzymes . This covalent modification can lead to irreversible inhibition, making the compound a potent inhibitor of enzymes such as NADPH oxidase .
Additionally, the compound can bind to DNA and RNA, interfering with nucleic acid synthesis and function . This binding can result in the inhibition of transcription and translation processes, further contributing to its antiproliferative effects on cancer cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Exposure to oxidative environments can lead to the oxidation of the thiol group, resulting in the formation of disulfide bonds and potential loss of activity .
Long-term studies in in vitro and in vivo settings have demonstrated that this compound can maintain its inhibitory effects on target enzymes and cellular processes over extended periods . These findings suggest that the compound has potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of target enzymes and more pronounced cellular effects . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed .
Threshold effects have also been identified, where a minimum effective dose is required to achieve significant therapeutic outcomes without causing adverse effects . These findings highlight the importance of optimizing dosage regimens for safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells.
Propriétés
IUPAC Name |
3-benzyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHITBZOVLIDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)









![(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride](/img/structure/B1449459.png)
